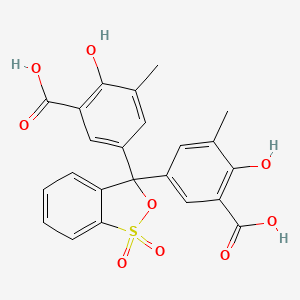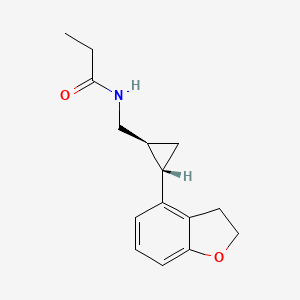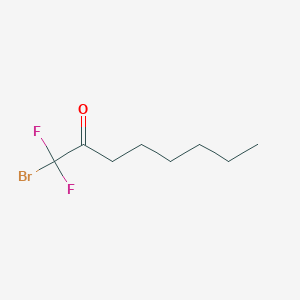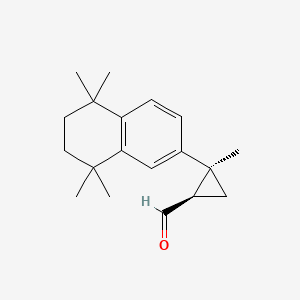
2,2-Bis Nalbuphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis Nalbuphine is a dimer of Nalbuphine, a mixed opioid agonist-antagonist. Nalbuphine itself is an analgesic (narcotic) used for pain relief. The compound this compound has a molecular formula of C42H52N2O8 and a molecular weight of 712.88 g/mol .
Preparation Methods
The synthesis of 2,2-Bis Nalbuphine involves the dimerization of Nalbuphine. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound can be prepared through custom synthesis . Industrial production methods would likely involve the optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Bis Nalbuphine, like its monomer Nalbuphine, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-Bis Nalbuphine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with opioid receptors, providing insights into receptor binding and activity.
Medicine: As a dimer of Nalbuphine, it is investigated for its potential analgesic properties and its effects on pain management.
Industry: It can be used in the development of new pharmaceutical formulations and in quality control processes
Mechanism of Action
The mechanism of action of 2,2-Bis Nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in providing pain relief while minimizing the risk of respiratory depression and addiction commonly associated with other opioids .
Comparison with Similar Compounds
2,2-Bis Nalbuphine can be compared with other similar compounds such as:
Nalbuphine: The monomer form, which has similar analgesic properties but may differ in potency and duration of action.
Methylnaltrexone: Another opioid antagonist used to treat opioid-induced constipation without affecting analgesia.
Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.
The uniqueness of this compound lies in its dimeric structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts .
Properties
Molecular Formula |
C42H52N2O8 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-10-[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
DBCWTMIWDSKFLL-LEBWPUBNSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)O)O)O |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)





![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
